molecular formula C16H15NO4S2 B2657761 (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 853903-95-4

(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2657761
CAS No.: 853903-95-4
M. Wt: 349.42
InChI Key: NREPEKPAWJSBJE-LCYFTJDESA-N
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Description

(Z)-2-(5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic Acid is a synthetic compound based on the thiazolidin-4-one heterocyclic scaffold, a structure recognized in medicinal chemistry as a privileged framework for developing biologically active molecules . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The core thiazolidin-4-one structure is known to exhibit a wide range of biological activities, with recent scientific studies highlighting significant anti-inflammatory and anticancer potential in various derivatives . The anti-inflammatory activity of such compounds is often linked to the inhibition of cyclooxygenase-2 (COX-2), an inducible enzyme that is a key therapeutic target in inflammatory-related illnesses . COX-2 is overexpressed in response to inflammatory stimuli and is implicated in conditions such as pain, fever, and chronic diseases . Furthermore, thiazolidin-4-one derivatives have demonstrated promising anticancer properties in preliminary research, acting through various mechanisms to inhibit the growth of malignant cells, which represents a major focus in current oncological drug discovery . The Z-configuration benzylidene group at the 5-position, as found in this specific compound, is a common and critical feature for the bioactivity of many documented thiazolidin-4-one derivatives. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of novel compounds, or as a pharmacological tool for probing inflammatory pathways and anticancer mechanisms in experimental settings.

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c1-3-8-21-12-7-5-4-6-11(12)9-13-14(18)17(16(22)23-13)10(2)15(19)20/h3-7,9-10H,1,8H2,2H3,(H,19,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREPEKPAWJSBJE-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2OCC=C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2OCC=C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves a multi-step process:

    Formation of the Thioxothiazolidinone Core: This step involves the reaction of a suitable thioamide with chloroacetic acid under basic conditions to form the thioxothiazolidinone ring.

    Introduction of the Allyloxybenzylidene Moiety: The thioxothiazolidinone intermediate is then reacted with an allyloxybenzaldehyde derivative in the presence of a base to form the desired benzylidene compound.

    Final Acidification: The final step involves the acidification of the reaction mixture to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated benzylidene derivatives.

    Substitution: Various substituted thioxothiazolidinones.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique thiazolidinone structure, which contributes to its biological activity. Its molecular formula is C21H17NO4S2C_{21}H_{17}NO_4S^2, and it has a molecular weight of approximately 397.5 g/mol. The structural features include:

  • A thiazolidinone ring that enhances its reactivity and biological interactions.
  • An allyloxy group that may influence its solubility and bioavailability.
  • A benzylidene moiety that can participate in various chemical reactions.

Anti-inflammatory Properties

Research indicates that compounds similar to (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exhibit anti-inflammatory effects. For example, studies have shown that thiazolidinone derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The inhibition of these enzymes can lead to reduced inflammation and pain relief in conditions such as arthritis .

Antioxidant Activity

The thiazolidinone scaffold is known for its antioxidant properties. Compounds derived from this structure have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

Several studies have explored the anticancer properties of thiazolidinone derivatives. For instance, this compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The compound's ability to target specific cancer pathways makes it a candidate for further development as an anticancer agent.

Thiazolidinones as COX Inhibitors

A study published in 2023 investigated a series of thiazolidinone derivatives for their COX inhibitory activity. Among the compounds tested, several demonstrated significant inhibition of COX enzymes, suggesting their potential utility in treating inflammatory conditions .

Antioxidant Evaluation

In a comparative study, thiazolidinone derivatives were evaluated for their antioxidant capacity using various assays (DPPH, ABTS). Results indicated that these compounds effectively reduced oxidative stress markers in vitro, highlighting their therapeutic potential in oxidative stress-related diseases .

Data Table: Applications Summary

Application AreaDescriptionReferences
Anti-inflammatoryInhibition of COX enzymes; potential treatment for arthritis
Antioxidant ActivityScavenging free radicals; protection against oxidative stress
Anticancer PotentialInduction of apoptosis; inhibition of cancer cell proliferation

Mechanism of Action

The mechanism of action of (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer applications, it can induce apoptosis through the activation of specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of rhodanine derivatives are highly dependent on substituents at the C5 benzylidene and C3 positions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Rhodanine Derivatives
Compound Name (Z-configuration) C5 Substituent C3 Substituent Key Properties/Activities Synthesis Yield Reference
Target Compound 2-(Allyloxy)benzylidene Propanoic acid Not explicitly reported (likely antimicrobial/antiviral) N/A
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid (6a) Benzylidene Propanoic acid Anticancer activity (model reaction optimized with K₂CO₃/ethanol) 48–68% (varies with conditions)
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) 1-Methylindol-3-ylmethylene 3-Hydroxyphenyl Lead antibacterial/antifungal agent Not specified
(Z)-2-(5-(4-Fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid (6a) 4-Fluorobenzylidene Propanoic acid Antibacterial (microwave synthesis) 68% (conventional method)
(D,Z)-2-(5-(3-Phenoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (41) 3-Phenoxybenzylidene 3-Phenylpropanoic acid HCV NS5B polymerase inhibitor ([α]²⁵D +166.83°) Not specified
{(5Z)-4-Oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid 4-Isopropylbenzylidene Acetic acid Physicochemical properties: pKa 3.37, density 1.40 g/cm³ Not specified

Physicochemical and Stereochemical Considerations

  • Stereochemistry : The Z-configuration is critical for activity, as seen in HCV inhibitors where E-isomers showed reduced potency .
  • Acid Dissociation (pKa): Propanoic acid derivatives (pKa ~3–4) are more bioavailable than their esterified counterparts, facilitating cellular uptake .

Biological Activity

(Z)-2-(5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Synthesis

The compound can be synthesized through a series of reactions involving thiazolidinone derivatives. The synthesis typically involves the condensation of allyloxybenzaldehyde with thiazolidinone derivatives under controlled conditions, often utilizing microwave-assisted techniques to enhance yield and reduce reaction time .

Antitumor Activity

Recent studies have indicated that compounds related to thiazolidinones exhibit significant antitumor properties. For instance, a library of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones was tested against various tumor cell lines, revealing that certain derivatives possess IC50 values in the low micromolar range, indicating potent cytotoxic effects . Notably, the compound may share similar mechanisms of action due to its structural analogies.

Protein Kinase Inhibition

Research has shown that thiazolidinone derivatives can act as selective inhibitors of protein kinases, which are pivotal in cancer signaling pathways. Specifically, studies have focused on their inhibitory effects on DYRK1A and GSK3α/β kinases, which are involved in cell proliferation and survival. The biological assays demonstrated that modifications in the thiazolidinone structure could lead to enhanced inhibitory activity against these kinases .

Anti-inflammatory Properties

Thiazolidinones have also been noted for their anti-inflammatory effects. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests that this compound may also exhibit similar properties, warranting further investigation into its therapeutic potential in inflammatory diseases.

Study 1: Antitumor Efficacy

A study evaluating the antitumor activity of thiazolidinone derivatives demonstrated that certain compounds led to significant apoptosis in cancer cell lines. The study utilized various assays including MTT and Annexin V staining to quantify cell viability and apoptosis rates. The results showed that compounds with structural modifications similar to this compound exhibited enhanced antitumor efficacy compared to standard chemotherapeutics .

Study 2: Inhibition of Protein Kinases

In another study focusing on kinase inhibition, a series of thiazolidinone derivatives were screened against DYRK1A and GSK3α/β. The results indicated that specific modifications in the molecular structure led to increased binding affinity and selectivity towards these kinases. This highlights the potential for developing targeted therapies based on the structural characteristics of this compound .

Q & A

Basic: What synthetic methodologies are optimal for preparing (Z)-configured thioxothiazolidinone derivatives?

Answer:
The synthesis typically involves a Knoevenagel condensation between a substituted benzaldehyde (e.g., 2-(allyloxy)benzaldehyde) and a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one). Key steps include:

  • Reaction conditions : Refluxing in glacial acetic acid with sodium acetate as a base (e.g., 7 hours at 100°C, yielding 85% for analogous fluorobenzylidene derivatives) .
  • Stereochemical control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the benzylidene proton, confirmed by 1H^1H NMR (δ ~7.86 ppm for =CH) and NOESY analysis in related compounds .
  • Purification : Recrystallization from ethanol or DMF-acetic acid mixtures improves purity .

Advanced: How do microwave-assisted synthesis and conventional heating compare in yield and reaction time for this compound?

Answer:
Microwave irradiation significantly reduces reaction time (30–150 minutes) compared to conventional reflux (4–7 hours), with comparable or superior yields (e.g., 96% yield for (Z)-2-((5-(4-fluorobenzylidene)-4-oxo-thiazol-2-yl)amino)propanoic acid under microwave vs. 85% via conventional methods) .

  • Mechanistic advantage : Microwave heating enhances dipole polarization, accelerating the Knoevenagel condensation step .
  • Limitations : Scalability and energy efficiency require further optimization for industrial translation.

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • IR spectroscopy : Confirms key functional groups (e.g., C=O at ~1702 cm1^{-1}, C=S at ~1247 cm1^{-1}, and O-H at ~3342 cm1^{-1}) .
  • 1H^1H NMR : Identifies the Z-configuration via the benzylidene proton (δ ~7.86 ppm) and allyloxy group protons (δ ~4.60–6.00 ppm) .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 294 for fluorobenzylidene analogs) and fragmentation patterns .

Advanced: How can contradictions in reported biological activities of thioxothiazolidinones be resolved through structural modifications?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2_2) on the benzylidene ring enhance antibacterial activity (MIC ~2 µg/mL against S. aureus), while electron-donating groups (e.g., -OCH3_3) improve solubility but reduce potency .
  • Amino acid side chains : Incorporating L-alanine or phenylalanine derivatives at the propanoic acid moiety increases target specificity (e.g., α-glucosidase inhibition IC50_{50} ~8.2 µM) .
  • Data normalization : Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) to minimize variability between studies .

Basic: What are the common challenges in recrystallizing this compound, and how are they addressed?

Answer:

  • Low solubility : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMF or acetic acid. Recrystallization from DMF-ethanol (1:3) yields needle-like crystals .
  • Polymorphism : Slow cooling (0.5°C/min) reduces polymorphic forms, ensuring consistent crystallinity for X-ray diffraction .

Advanced: What computational strategies support the design of derivatives with enhanced bioactivity?

Answer:

  • Docking studies : Molecular docking with bacterial enoyl-ACP reductase (FabI) reveals hydrogen bonding between the thioxo group and Tyr156 (binding energy ~-9.2 kcal/mol) .
  • QSAR models : Hammett constants (σ) of substituents correlate with antifungal activity (R2^2 = 0.89), guiding rational design .
  • ADMET prediction : SwissADME predicts moderate BBB permeability (logBB ~0.3) and high plasma protein binding (~92%) for lead analogs .

Basic: How is the Z/E isomerism of the benzylidene group controlled during synthesis?

Answer:

  • Thermodynamic control : Prolonged reflux favors the Z-isomer due to stabilization by intramolecular H-bonding .
  • Catalytic additives : Triethylamine or K2_2CO3_3 minimizes thiol-thione tautomerism, preserving the Z-configuration .

Advanced: What mechanistic insights explain the anticancer activity of this compound?

Answer:

  • ROS induction : Thioxothiazolidinones generate reactive oxygen species (ROS) in HepG2 cells (2.5-fold increase vs. control), triggering apoptosis via caspase-3 activation .
  • Topoisomerase inhibition : Intercalation into DNA-topoisomerase I complexes (Kd_d ~1.4 µM) disrupts replication .

Basic: What analytical methods validate the absence of toxic byproducts (e.g., residual solvents) in the final product?

Answer:

  • GC-MS : Detects residual acetic acid (<50 ppm) or DMF (<100 ppm) .
  • Elemental analysis : Confirms purity (>98%) with <0.5% deviation from theoretical C/H/N/S values .

Advanced: How do steric and electronic effects of the allyloxy group influence biological activity?

Answer:

  • Steric effects : The allyloxy moiety enhances membrane permeability (logP ~2.8) but reduces binding to hydrophobic enzyme pockets .
  • Electronic effects : Electron-rich allyloxy groups increase π-π stacking with tyrosine kinases (e.g., EGFR inhibition IC50_{50} ~12 µM) .

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